molecular formula C23H21N5O6 B2623084 N-(2,4-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 959561-68-3

N-(2,4-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide

Cat. No.: B2623084
CAS No.: 959561-68-3
M. Wt: 463.45
InChI Key: MFEYIKAXJXWQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a potent and selective small-molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, with a strong focus on PARP-1. This compound is designed for advanced oncology research, particularly in the study of DNA damage response (DDR) pathways. Its mechanism of action involves binding to the PARP enzyme's catalytic domain, effectively inhibiting its activity. This inhibition prevents the repair of single-strand DNA breaks, which during DNA replication, can lead to the formation of double-strand breaks. In cancer cells with pre-existing deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, this creates synthetic lethality, leading to selective cancer cell death. The core quinazoline-2,4(1H,3H)-dione scaffold of this molecule is a known pharmacophore for PARP inhibition, while the 1,2,4-oxadiazole moiety is believed to contribute to favorable physicochemical properties and binding affinity. This reagent is a vital tool for researchers investigating targeted cancer therapies, exploring mechanisms of chemosensitization, and studying the broader roles of PARP in cellular processes like genome stability and apoptosis. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O6/c1-12-4-5-16(13(2)6-12)25-20(29)9-27-17-8-19-18(32-11-33-19)7-15(17)22(30)28(23(27)31)10-21-24-14(3)26-34-21/h4-8H,9-11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEYIKAXJXWQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a quinazoline core integrated with oxadiazole and dioxolo moieties. Its structural complexity contributes to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of quinazolinediones possess inhibitory effects on cancer cell proliferation with IC50 values in the low micromolar range. A related compound demonstrated an IC50 of 1.61 µg/mL against Jurkat cells, indicating potential for further exploration in oncology .

2. Antimicrobial Properties

Compounds containing oxadiazole rings are known for their antimicrobial properties. The presence of the oxadiazole moiety in this compound suggests potential efficacy against bacterial strains. A study on related compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound may exhibit similar activity .

The proposed mechanism involves interaction with key cellular pathways. Molecular docking studies suggest that the compound may inhibit specific kinases involved in cancer progression. This interaction is crucial for its antitumor activity and merits further investigation through biochemical assays .

Case Studies and Research Findings

Several case studies have explored the biological activity of structurally related compounds:

StudyCompoundActivityIC50 Value
Quinazolinedione derivativeAntitumor1.61 µg/mL
Oxadiazole derivativeAntimicrobial18.76 µM
Quinazolinedione analogAntiviral (RSV)EC50 not specified

These findings underscore the potential of this compound as a multi-functional therapeutic agent.

Scientific Research Applications

Anticancer Potential

Recent studies indicate that this compound exhibits significant anticancer activity against various cancer cell lines.

Cytotoxicity Studies :

  • The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). It demonstrated notable cytotoxic effects with IC50 values indicating effective inhibition of cell growth.
Cell LineIC50 Value (µM)
MCF-730.5
HeLa25.0

Mechanisms of Action :
The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through multiple pathways. It has been shown to target key signaling pathways involved in cancer progression.

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various pathogens:

Efficacy Against Bacterial Strains :

  • Preliminary tests reveal effectiveness against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

This broad-spectrum antimicrobial activity positions the compound as a candidate for further development in treating infectious diseases.

Biochemical Pathways

  • Inhibition of HDACs : This leads to increased acetylation of histones and non-histone proteins, resulting in altered gene expression associated with cell cycle arrest and apoptosis.
  • PI3K Pathway Disruption : By inhibiting PI3K activity, the compound affects the downstream AKT/mTOR signaling pathway crucial for cell growth and survival.

Research Findings

  • Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of K562 cells (human chronic myeloid leukemia) with an IC50 of 49.40 µM.
  • Molecular Docking Studies : Computational analyses indicated strong binding affinity to the active sites of HDAC and PI3K, providing a rational basis for its inhibitory action.

Comparison with Similar Compounds

Substituent Positional Isomerism

A closely related analog, N-(2,3-dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide (), differs in two key aspects:

  • Phenyl Substituents : The target compound has 2,4-dimethylphenyl, whereas the analog has 2,3-dimethylphenyl. This positional isomerism may influence steric hindrance and π-π stacking interactions in target binding.

Heterocyclic Core Modifications

Compounds such as 2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide () replace the quinazolinone core with triazole rings. Key differences include:

  • Bioactivity Implications: Triazoles often exhibit antimicrobial or anticancer activity, whereas quinazolinones are associated with kinase inhibition.
  • Synthetic Routes : The target compound’s synthesis likely involves multi-step cyclization and oxidation, while triazole analogs are synthesized via 1,3-dipolar cycloaddition (click chemistry) .

Chlorinated Acetamide Derivatives

N-(4-Chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () and N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () highlight the impact of halogenation:

  • Electron-Withdrawing Effects : Chlorine substituents enhance metabolic stability but reduce solubility compared to methyl groups.
  • Synthetic Challenges : Chlorinated intermediates may require harsh conditions (e.g., hydrogen peroxide oxidation) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2,3-Dimethylphenyl Analog () Triazole Analog ()
Molecular Weight ~500 g/mol (estimated) 517.56 g/mol 373.17 g/mol
LogP ~2.5 (predicted) Higher due to ethyl linker ~3.0 (chlorinated analogs)
Hydrogen Bond Donors 2 2 1
Synthetic Complexity High (fused-ring system) Moderate Low (click chemistry)

Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound is unavailable, structural analogs provide clues:

  • Oxadiazole Role : The 1,2,4-oxadiazole group enhances metabolic resistance and participates in hydrogen bonding, as seen in kinase inhibitors .
  • Triazole Derivatives : Compounds like 7j–7m () show antibacterial activity, but the target compound’s larger size may limit membrane permeability .

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shares ~60–70% structural similarity with its 2,3-dimethylphenyl analog () and <50% with triazole derivatives (). This suggests divergent biological targets despite overlapping functional groups .

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